molecular formula C6H12N2O B2440058 3-Methyl-1,4-diazepan-2-one CAS No. 217973-05-2

3-Methyl-1,4-diazepan-2-one

Cat. No. B2440058
M. Wt: 128.175
InChI Key: PPFMWEFKLWLFKX-UHFFFAOYSA-N
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Description

“3-Methyl-1,4-diazepan-2-one” is a chemical compound with the CAS Number: 217973-05-2 . It has a molecular weight of 128.17 . The IUPAC name for this compound is 3-methyl-1,4-diazepan-2-one . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “3-Methyl-1,4-diazepan-2-one” is 1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-Methyl-1,4-diazepan-2-one” is a powder that is stored at room temperature . It has a melting point of 129-130 degrees . The compound has a molecular weight of 128.17 .

Scientific Research Applications

1. Diabetes Treatment

3-Methyl-1,4-diazepan-2-one derivatives have been found effective as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. Compounds like 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one and 3R,6R-dimethyl-1,4-diazepan-2-one showed potent inhibition capabilities, highlighting their potential in diabetes management (Liang et al., 2007).

2. Anti-tubercular Agents

Novel 3-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives exhibited significant in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. These compounds, including 7i, 7y, 7z, and 7j, showed promise as anti-tubercular agents with minimal toxicity (Naidu et al., 2016).

3. Synthesis of Rho-Kinase Inhibitor

(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of Rho-kinase inhibitor K-115, has been produced through practical synthesis methods. This highlights its potential application in large-scale production for medical use (Gomi et al., 2012).

4. Design of Medicinal Compounds

1,3-diazepine, a closely related structure, is present in numerous biologically active compounds, including natural products, and is used in designing compounds with a wide range of biological activities. This includes its use in enzyme inhibitors, GPCR ligands, and other therapeutic applications (Malki et al., 2021).

5. Novel Catalytic Reactions

1,4-diazepan-2-ones have been explored as novel catalysts or ligands in various chemical reactions. Their structural characteristics enable unique interactions in catalytic processes, demonstrating their versatility in chemistry and potential medicinal applications (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

3-methyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFMWEFKLWLFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,4-diazepan-2-one

CAS RN

217973-05-2
Record name 3-methyl-1,4-diazepan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
F Han, M Ning, K Wang, Y Gu, H Qu, Y Leng… - European Journal of …, 2022 - Elsevier
Ulcerative colitis (UC) is a gastrointestinal disease with complex etiology, and the shortage of the treatment further intensifies the need to discover new therapies based on novel …
Number of citations: 3 www.sciencedirect.com
T Taldone, SW Zito, TT Talele - Bioorganic & medicinal chemistry letters, 2008 - Elsevier
Dipeptidyl peptidase-IV (DPP-IV) is an enzyme responsible for the inactivation of the glucoregulatory incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent …
Number of citations: 19 www.sciencedirect.com
B Marya, BWAM BOUOUDEN - 2022 - dspace.centre-univ-mila.dz
Le diabète de type 2 représente la forme la plus répandue de diabète, sa fréquence croit dans tous les pays de monde. Il constitue un problème majeur de santé publique. Dans notre …
Number of citations: 0 dspace.centre-univ-mila.dz

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